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molecular formula C12H11NO6S3 B8482499 Benzeneacetic acid,4-[[5-(aminosulfonyl)-2-thienyl]sulfonyl]-

Benzeneacetic acid,4-[[5-(aminosulfonyl)-2-thienyl]sulfonyl]-

Cat. No. B8482499
M. Wt: 361.4 g/mol
InChI Key: BEIPKSWBIAUDIQ-UHFFFAOYSA-N
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Patent
US04847289

Procedure details

In a similar manner 5-[4-(2-carboxyethyl)phenylsulfonyl]thiophene-2-sulfonamide (m.p. 195°-197° C.) and 5-[4-(3-carboxypropyl)phenylsulfonyl]thiophene-2-sulfonamide (m.p. 124°-126° C.) were synthesized.
Name
5-[4-(2-carboxyethyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[4-(3-carboxypropyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(CC[C:6]1[CH:11]=[CH:10][C:9]([S:12]([C:15]2[S:19][C:18]([S:20]([NH2:23])(=[O:22])=[O:21])=[CH:17][CH:16]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)(O)=O.[C:24]([CH2:27]CCC1C=CC(S(C2SC(S(N)(=O)=O)=CC=2)(=O)=O)=CC=1)([OH:26])=[O:25]>>[C:24]([CH2:27][C:6]1[CH:11]=[CH:10][C:9]([S:12]([C:15]2[S:19][C:18]([S:20]([NH2:23])(=[O:22])=[O:21])=[CH:17][CH:16]=2)(=[O:13])=[O:14])=[CH:8][CH:7]=1)([OH:26])=[O:25]

Inputs

Step One
Name
5-[4-(2-carboxyethyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CCC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N
Name
5-[4-(3-carboxypropyl)phenylsulfonyl]thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CCCC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(=O)(O)CC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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